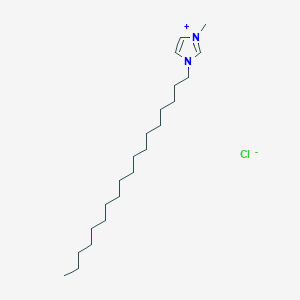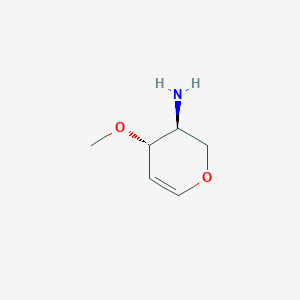
3,5-Dimethoxyphenylboronic acid
Übersicht
Beschreibung
3,5-Dimethoxyphenylboronic acid is a useful reagent for palladium-catalyst and Suzuki-Miyaura cross-coupling reactions . It is also known as 3,5-Dimethoxybenzeneboronic Acid .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethoxyphenylboronic acid is C8H11BO4 . The average mass is 181.982 Da and the monoisotopic mass is 182.075043 Da .Chemical Reactions Analysis
3,5-Dimethoxyphenylboronic acid is a reactant in palladium-catalyzed coupling reactions . It is also used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethoxyphenylboronic acid include a density of 1.2±0.1 g/cm3, boiling point of 371.6±52.0 °C at 760 mmHg, and a flash point of 178.5±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Coupling Reactions
3,5-Dimethoxyphenylboronic acid is used as a reactant in palladium-catalyzed coupling reactions . These reactions are a type of carbon-carbon bond forming reaction and are widely used in the synthesis of various organic compounds.
Preparation of Benzopyranone Derivatives
This compound is used in the preparation of benzopyranone derivatives, which act as positive GABAA receptor modulators . GABAA receptors are a type of neurotransmitter receptor and are a target for a wide range of therapeutic agents.
Preparation of Aryl Alkenes
3,5-Dimethoxyphenylboronic acid is used in the preparation of aryl alkenes via a three-component coupling reaction catalyzed by palladium . Aryl alkenes are a class of organic compounds that have a wide range of applications in organic synthesis.
Suzuki-Miyaura Coupling
This compound is used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds.
Rhodium Catalyzed Cyanation
3,5-Dimethoxyphenylboronic acid is used in rhodium catalyzed cyanation with N-cyano-N-phenyl-p-methylbenzenesulfonamide . This reaction is used in the synthesis of nitriles, which are important intermediates in the synthesis of various organic compounds.
Preparation of Bisphosphonate Inhibitors
This compound is used in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase . These inhibitors have potential therapeutic applications in the treatment of diseases such as osteoporosis and cancer.
Safety and Hazards
Wirkmechanismus
Target of Action
3,5-Dimethoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed coupling reactions . It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, 3,5-Dimethoxyphenylboronic acid interacts with a palladium catalyst. The boronic acid moiety of the compound forms a complex with the palladium catalyst, facilitating the transmetallation step of the reaction. This leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The primary biochemical pathway influenced by 3,5-Dimethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, particularly in the pharmaceutical industry, where it is used to create a variety of biologically active compounds .
Result of Action
The primary result of the action of 3,5-Dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, including biaryls, styrenes, and alkenes .
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIURRYWQBBCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402559 | |
| Record name | 3,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenylboronic acid | |
CAS RN |
192182-54-0 | |
| Record name | 3,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Dimethoxyphenylboronic acid in the synthesis of the uranyl salophen receptors discussed in the research?
A1: 3,5-Dimethoxyphenylboronic acid is employed as a reagent in a palladium-catalyzed Suzuki coupling reaction with 1-benzyloxy-2-iodobenzene. [] This reaction leads to the formation of a functionalized salicylaldehyde derivative, which is a crucial building block for synthesizing the final uranyl salophen receptors. These receptors are designed to bind with halide anions through interactions with the Lewis acidic uranyl center and potential anion-π interactions with the appended aromatic arms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



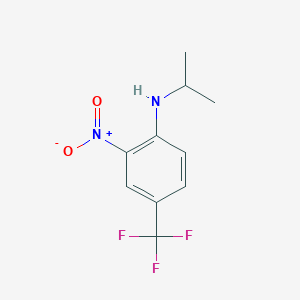

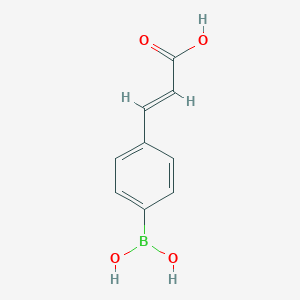

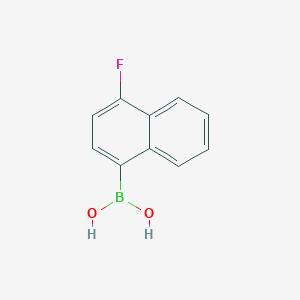
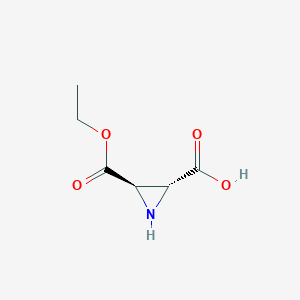
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
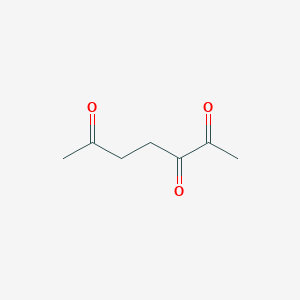
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)

